molecular formula C4H2BrIS B1338637 3-Bromo-4-iodothiophene CAS No. 73882-41-4

3-Bromo-4-iodothiophene

Cat. No. B1338637
CAS RN: 73882-41-4
M. Wt: 288.93 g/mol
InChI Key: IIKCBCVSLGOBRF-UHFFFAOYSA-N
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Description

3-Bromo-4-iodothiophene is a halogenated thiophene, a compound that contains a thiophene ring substituted with bromine and iodine atoms at the 3 and 4 positions, respectively. This compound is of interest due to its potential as an intermediate in the synthesis of various thiophene derivatives, which are important in the field of organic electronics and materials science.

Synthesis Analysis

The synthesis of halogenated thiophenes, such as 3-bromo-4-iodothiophene, often involves palladium-catalyzed coupling reactions. For instance, bromothiophene derivatives can react with aryl iodides in the presence of a palladium complex and a silver(I) nitrate/potassium fluoride system to induce coupling at the C-H bond adjacent to the sulfur atom, while preserving the carbon-bromine bond . This method allows for further palladium-catalyzed C-C bond-forming reactions, which are useful in the synthesis of complex thiophene-based structures.

Molecular Structure Analysis

The molecular structure of 3-bromo-4-iodothiophene is characterized by the presence of heavy halogen atoms, which can influence the electronic properties of the molecule. X-ray crystallography of similar compounds, such as 3,4'-dibromo-2,2'-bithiophene, provides insights into the molecular conformation and the influence of halogen atoms on the overall structure . The presence of bromine and iodine can also affect the reactivity of the thiophene ring, making it a versatile intermediate for further chemical modifications.

Chemical Reactions Analysis

3-Bromo-4-iodothiophene can undergo various chemical reactions due to the presence of reactive halogen atoms. For example, the reaction with sodium methoxide can lead to a halogen-dance, resulting in a mixture of different bromo- and iodo-thiophenes . This reactivity is exploited in organic synthesis to create a variety of thiophene derivatives with different substitution patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-4-iodothiophene are influenced by the electron-withdrawing nature of the halogen substituents. These properties are crucial for the application of thiophene derivatives in electronic devices. For example, the electrochemical synthesis of poly(3-bromo-4-methoxythiophene) demonstrates the impact of bromine on lowering the oxidation potential and narrowing the band gap, leading to a stable conducting state and a higher degree of electrochemical reversibility . Such properties are essential for the development of electrochromic devices and other electronic applications.

Scientific Research Applications

Halogen Dance Reactions

One significant application of 3-bromo-4-iodothiophene involves its participation in halogen dance reactions. Gronowitz, Hallberg, and Glennow (1980) studied the reaction of 3-bromo-4-iodothiophene with sodium methoxide, which resulted in a halogen dance, producing a mixture of various bromo-iodothiophenes and diiodo-bromothiophenes (Gronowitz, Hallberg, & Glennow, 1980).

Vibrational Spectra Analysis

The study of vibrational spectra of thiophene derivatives, including 3-bromo-4-iodothiophene, has been a subject of research. Paliani and Cataliotti (1982) analyzed the infrared and Raman spectra of 3-halogeno-derivatives of thiophene, providing insights into the fundamental vibrations and structural properties of these compounds (Paliani & Cataliotti, 1982).

Selective Metallation and Synthesis

Selective metallation of 3-halothiophenes, including 3-bromo-4-iodothiophene, has been explored for the synthesis of other thiophene derivatives. Sonoda et al. (2009) demonstrated the selective lithiation of 3-bromothiophene, leading to the synthesis of 2-bromo-3-formylthiophene in high selectivity (Sonoda et al., 2009).

Photogeneration of Heteroaryl Cations

The photogeneration of heteroaryl cations using halothiophenes, including 3-bromo-4-iodothiophene, has been investigated. Raviola et al. (2016) studied the photochemical dehalogenation of halothiophenes, which is an indirect access to heteroaryl cations, a crucial aspect in photochemical applications (Raviola et al., 2016).

Polymerization Studies

3-Bromo-4-iodothiophene has been used in polymerization studies to synthesize various polymers. Miyakoshi, Yokoyama, and Yokozawa (2004) utilized bromo-iodothiophenes for the polymerization of hexylthiophene, achieving low polydispersity and controlled molecular weight (Miyakoshi, Yokoyama, & Yokozawa, 2004).

Kinetic Studies in Polymerization

Kinetic studies involving3-bromo-4-iodothiophene have been conducted to understand its behavior in polymerization reactions. Lamps and Catala (2011) explored the controlled polymerization of this compound using Ni(dppp)Cl2 as a catalyst, demonstrating the strong effect of LiCl on the polymerization rate and yielding insights into the kinetics of such reactions (Lamps & Catala, 2011).

Synthesis of Thiophene Derivatives

The synthesis of 3-iodothiophenes, including derivatives of 3-bromo-4-iodothiophene, has been a focus of research. Santana et al. (2014) demonstrated a simple synthesis of 3-iodothiophenes using a range of thioenynes, which were then used in cross-coupling reactions to produce thiophene acetylenes (Santana et al., 2014).

Block Copolymer Synthesis

Research on the synthesis of block copolythiophenes using bromo-iodothiophenes, including 3-bromo-4-iodothiophene, has been conducted. Ohshimizu and Ueda (2008) successfully synthesized block copolymers using nickel-catalyzed coupling polymerization, demonstrating the potential for creating complex polymer structures (Ohshimizu & Ueda, 2008).

Photoelectron Spectroscopy Studies

The valence shell photoelectron spectrum of iodothiophenes, including 3-bromo-4-iodothiophene, has been studied to understand electron correlation and relativistic effects. Trofimov et al. (2002) characterized the main bands due to single-hole ionized states, providing important insights into the electronic structure of these compounds (Trofimov et al., 2002).

Electrochemical Reduction Studies

The electrochemical reduction of mono- and dihalothiophenes, including 3-bromo-4-iodothiophene, has been explored. Mubarak and Peters (1996) used cyclic voltammetry and controlled-potential electrolysis to study the reduction behavior, providing valuable data for understanding the electrochemical properties of these compounds (Mubarak & Peters, 1996).

Safety And Hazards

3-Bromo-4-iodothiophene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing vapors and contact with skin and eyes .

properties

IUPAC Name

3-bromo-4-iodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIS/c5-3-1-7-2-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKCBCVSLGOBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504764
Record name 3-Bromo-4-iodothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-iodothiophene

CAS RN

73882-41-4
Record name 3-Bromo-4-iodothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73882-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-iodothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
S Gronowitz, A Hallberg… - Journal of Heterocyclic …, 1980 - Wiley Online Library
… methoxide in pyridine for 72 hours at 20 or 3-bromo-4iodothiophene with the same reagent for 72 hours at 60. We also followed the reaction of 4-bromo-2-iodothiophene …
P Spagnolo, P Zanirato… - The Journal of Organic …, 1982 - ACS Publications
… Preparation of 3-Bromo-4-iodothiophene. To a dry ethereal solution of 24.2 g (0.1 mol) of 3,4-dibromothiophene, cooled to -70 C, was added 66 mL (0.1 mol) of n-butyllithium in n-…
Number of citations: 62 0-pubs-acs-org.brum.beds.ac.uk
S Yasuike, F Nakashima, J Kurita, T Tsuchiya - Heterocycles, 1997 - infona.pl
… containing Group 14 (Si, Ge, and Sn), Group 15 (P, As, Sb, and Bi) and Group 16 (S, Se, and Te) elements were prepared from 2-bromo-3-iodothiophene and 3-bromo-4-iodothiophene …
Number of citations: 22 www.infona.pl
H Shirani, T Janosik - The Journal of Organic Chemistry, 2007 - ACS Publications
… that some related symmetrical thiepins containing two fused thiophene units have previously been prepared in four steps from 2-bromo-3-iodothiophene or 3-bromo-4-iodothiophene in …
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk
F Liu, GL Espejo, S Qiu, MM Oliva, J Pina… - Journal of the …, 2015 - ACS Publications
Thiophene-based materials have occupied a crucial position in the development of organic electronics. However, the energy band gaps of oligo- and polythiophenes are difficult to …
Number of citations: 60 0-pubs-acs-org.brum.beds.ac.uk
S Gronowitz, AB Hörnfeldt - 2004 - books.google.com
There is a vast and often bewildering array of synthetic methods and reagents available to organic chemists today. The Best Synthetic Methods series allows any scientist who is …
Number of citations: 87 books.google.com
DF Zeigler, KS Chen, HL Yip, Y Zhang… - Journal of Polymer …, 2012 - Wiley Online Library
… 3-Bromo-4-iodothiophene,29, 30 N,N-diphenyl-4-(trimethylstannyl)aniline,31, 32 indacenodithiophene,33 and 2,5-bis(trimethylstannyl)thiophene34 were prepared as previously …
S Gronowitz, AB Hornfeldt - … and Its Derivatives, Volume 44, Part …, 2009 - books.google.com
This chapter treats the 2-and 3-hydroxythiophenes, their alkyl and aryl ethers, their esters, the acyloxythiophenes, as well as other thiophene derivatives con-taining thiophene-oxygen …
Number of citations: 6 books.google.com
R Håkansson - … of Heterocyclic Compounds: Thiophene and Its …, 1992 - Wiley Online Library
Prior to 1960 bi-and polythienyls and their derivatives were not easily attainable, and consequently there were few investigations of these compounds. As to their preparation, Hartough’…
O Palata - 2013 - dspace.cuni.cz
… As the Scheme 26 shows, the starting material was 3-bromo-4-iodothiophene 103, which was transformed into the propargylic derivative 119 by Pd-catalyzed Sonogashira coupling …
Number of citations: 0 dspace.cuni.cz

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